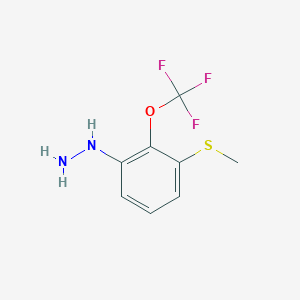
Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclopentene, featuring a hydroxyl group and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with a cyclopentene derivative.
Hydroxylation: Introduction of a hydroxyl group at the 5-position of the cyclopentene ring.
Esterification: The hydroxylated cyclopentene is then esterified with ethyl acetate to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the hydroxylation and esterification reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize product yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclopentenone derivatives.
Reduction: Formation of ethyl 2-(5-hydroxycyclopent-2-en-1-yl)ethanol.
Substitution: Formation of various substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cellular signaling.
Comparación Con Compuestos Similares
Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate can be compared with similar compounds such as:
Ethyl 2-(cyclopent-2-en-1-yl)acetate: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
Ethyl 2-(5-methylcyclopent-2-en-1-yl)acetate: Contains a methyl group instead of a hydroxyl group, affecting its physical and chemical properties.
Uniqueness: The presence of the hydroxyl group in this compound imparts unique chemical reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h3-4,7-8,10H,2,5-6H2,1H3 |
Clave InChI |
SWJCBSVFGOLYPT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1C=CCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



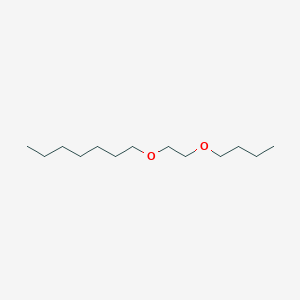

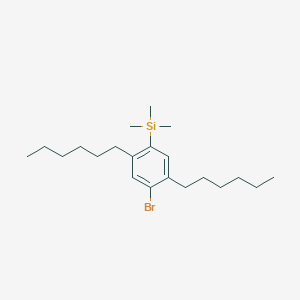

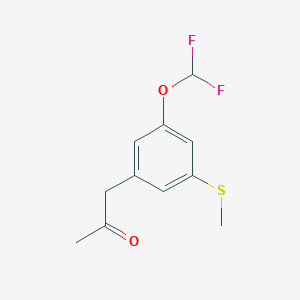

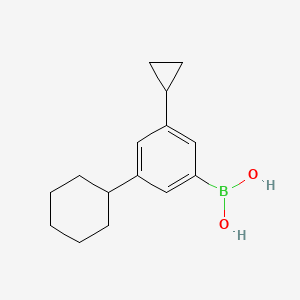

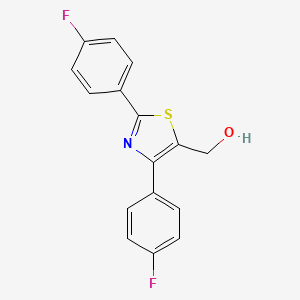
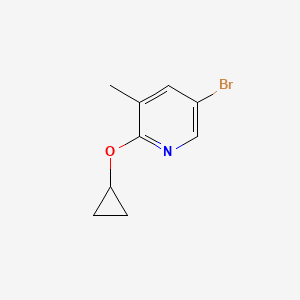
![16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B14073275.png)
